Sodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphamoylphenyl)-1H-pyrazol-4-yl)azo)benzoato(2-))chromate(1-)
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Overview
Description
Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) is a complex organic compound with a molecular formula of C34H24CrN8NaO6 and a molecular weight of 715.6 . This compound is known for its vibrant yellow color and is often used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) involves the reaction of 4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazole with benzoic acid derivatives in the presence of chromate ions . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to maximize yield and purity . The final product is then purified through filtration and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion in the compound can undergo redox reactions, making it a potential oxidizing agent.
Substitution: The azo group in the compound can participate in substitution reactions, where the azo linkage is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different chromate species, while substitution reactions can produce various azo derivatives .
Scientific Research Applications
Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) involves its interaction with various molecular targets and pathways. The chromate ion can interact with cellular components, leading to oxidative stress and potential cell damage . The azo group can also interact with proteins and nucleic acids, affecting their function and structure .
Comparison with Similar Compounds
Similar Compounds
Sodium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-): Similar in structure but lacks the sulfamoyl group.
Sodium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-(3-carboxyphenyl)-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-): Contains a carboxy group instead of a sulfamoyl group.
Uniqueness
The presence of the sulfamoyl group in Sodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfamoylphenyl)-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) imparts unique properties, such as enhanced solubility and potential biological activity . This makes it distinct from other similar compounds and valuable for specific applications .
Properties
CAS No. |
84082-99-5 |
---|---|
Molecular Formula |
C34H28CrN10NaO10S2- |
Molecular Weight |
875.8 g/mol |
IUPAC Name |
sodium;chromium;2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-4-id-4-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/2C17H14N5O5S.Cr.Na/c2*1-10-15(20-19-14-8-3-2-7-13(14)17(24)25)16(23)22(21-10)11-5-4-6-12(9-11)28(18,26)27;;/h2*2-9H,1H3,(H,24,25)(H2,18,26,27);;/q2*-1;;+1 |
InChI Key |
AODFMRPWVDRPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC(=CC=C3)S(=O)(=O)N.[Na+].[Cr] |
Origin of Product |
United States |
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